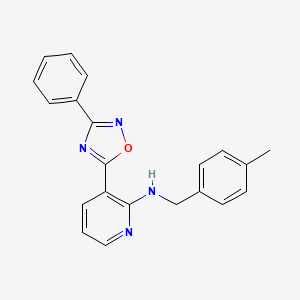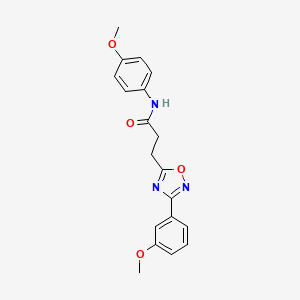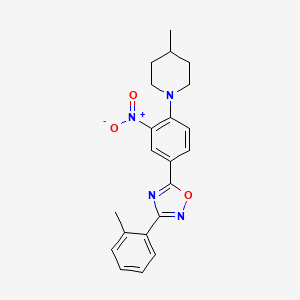
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future applications.
Mecanismo De Acción
The exact mechanism of action of MPO is not fully understood, but it is believed to interact with various proteins and enzymes in the body. MPO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
Biochemical and Physiological Effects
MPO has been shown to have various biochemical and physiological effects in the body. In animal studies, MPO has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. MPO has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPO in lab experiments is its versatility. MPO can be used in various applications, including medicinal chemistry, material science, and biochemistry. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. One limitation of using MPO in lab experiments is its potential toxicity. While MPO has been shown to have various beneficial effects, it may also have negative effects on certain cell types or organisms.
Direcciones Futuras
There are many potential future directions for the study of MPO. In medicinal chemistry, MPO may be further developed as a drug candidate for the treatment of various diseases. In material science, MPO may be used as a building block for the synthesis of new functional materials with unique properties. In biochemistry, MPO may be used to study the interactions between proteins and enzymes in the body, which may provide insights into the underlying mechanisms of various diseases. Overall, the study of MPO has the potential to lead to significant advancements in various scientific fields.
Métodos De Síntesis
The synthesis of MPO involves the reaction between 2-aminopyridine, 4-methylbenzyl chloride, and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. This reaction is typically carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MPO has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPO has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, MPO has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and metal-organic frameworks. In biochemistry, MPO has been studied for its interactions with various enzymes and proteins, which may provide insights into its mechanism of action.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-9-11-16(12-10-15)14-23-20-18(8-5-13-22-20)21-24-19(25-26-21)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYRPANVNPMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)


